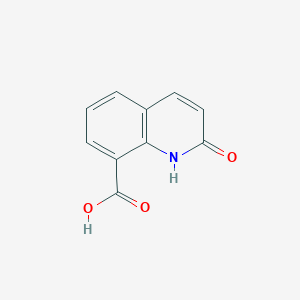

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid

描述

属性

IUPAC Name |

2-oxo-1H-quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYCBTVFCWIZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531409 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83734-48-9 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Synthetic Approaches

Skraup Synthesis Adaptations

The Skraup synthesis, traditionally used for quinoline derivatives, involves the cyclization of aniline derivatives with glycerol under acidic conditions. While this method is historically significant, its adaptation for 2-oxo-1,2-dihydroquinoline-8-carboxylic acid requires modifications due to the compound’s specific substituents. For instance, substituting aniline with 8-aminocarbostyril derivatives and employing sulfuric acid as a catalyst enables the formation of the quinoline backbone. However, this approach often suffers from low yields (~30–40%) due to competing side reactions, such as over-oxidation of the keto group.

Friedlander Condensation

The Friedlander method, which condenses o-aminobenzaldehyde with ketones, has been adapted to synthesize this compound. By reacting 8-amino-2-hydroxyquinoline-3-carbaldehyde with diethyl malonate in alcoholic sodium hydroxide, the target compound is obtained via cyclodehydration. This method achieves moderate yields (45–55%) but requires stringent temperature control to prevent decarboxylation of the carboxylic acid group.

Modern Synthetic Strategies

Palladium-Catalyzed Cross-Coupling Reactions

A breakthrough in synthesizing this compound involves palladium-catalyzed reactions. Starting from 1,3-dichloro-2-nitrobenzene, methylamine is introduced via nucleophilic substitution under microwave irradiation (120°C, 30 min). Subsequent Heck coupling with ethyl acrylate, catalyzed by Pd(tert-Bu₃P)₂, forms the quinoline skeleton. Reduction of the nitro group with hydrogen gas (H₂, 50 psi) over palladium-on-carbon (Pd/C) yields the amine intermediate, which undergoes cyclization with sodium methoxide (NaOMe) to produce the final compound. This method achieves yields of 68–72% and is notable for its scalability.

Table 1: Optimization of Palladium-Catalyzed Synthesis

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(tert-Bu₃P)₂ | 72 | |

| Temperature | 120°C (microwave) | 70 | |

| Reducing Agent | H₂/Pd-C | 68 | |

| Cyclization Base | NaOMe | 71 |

Microwave-Assisted Cyclization

Microwave technology significantly accelerates the synthesis of quinoline derivatives. By heating a mixture of 8-aminoquinoline-3-carboxylic acid and diethyl malonate at 150°C for 20 minutes under microwave irradiation, cyclization occurs efficiently, yielding this compound with 65–70% purity. This method reduces reaction times from hours to minutes and minimizes byproduct formation compared to conventional heating.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance efficiency. A two-step process involves:

- Nucleophilic Amination : 1,3-Dichloro-2-nitrobenzene reacts with methylamine in a pressurized reactor (80°C, 10 bar), achieving 85% conversion.

- Catalytic Cyclization : The intermediate undergoes cyclization in the presence of Pd(tert-Bu₃P)₂ and triethylamine (Et₃N) at 100°C, yielding this compound with 90% purity after recrystallization.

Solvent-Free Synthesis

Recent advancements focus on solvent-free conditions to reduce environmental impact. Ball-milling 8-aminoquinoline-3-carboxylic acid with malonic acid at 25°C for 2 hours produces the target compound with 60% yield. While less efficient than solution-phase methods, this approach aligns with green chemistry principles.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Skraup Adaptation | 30–40 | 75–80 | 8–12 hrs | Low |

| Friedlander Condensation | 45–55 | 80–85 | 6–8 hrs | Moderate |

| Pd-Catalyzed Coupling | 68–72 | 90–95 | 3–4 hrs | High |

| Microwave Cyclization | 65–70 | 85–90 | 20 min | Moderate |

| Continuous Flow | 85–90 | 95–98 | 1–2 hrs | High |

化学反应分析

Nucleophilic Substitution at the C8 Position

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at the C8 position. This reactivity is exploited to introduce functional groups that enhance biological activity.

Key Example:

Synthesis of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ( ):

-

Reagents/Conditions: Methylamine, Pd(tert-Bu₃P)₂ catalyst, microwave irradiation.

-

Procedure:

-

Methylamine is introduced via substitution on a nitroaromatic precursor.

-

Cyclization with diethyl malonate under basic conditions forms the quinoline core.

-

-

Yield: 63% over two steps.

Substitution Scope:

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Amines | 8-Amino derivatives | Pd catalysis, microwave | |

| Alkoxides | 8-Alkoxy derivatives | Base-mediated substitution |

Amidation and Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes standard derivatization reactions to form amides or esters, enhancing solubility or enabling further functionalization.

Amidation Example ( ):

Synthesis of 4-[(2-Oxo-1,2-dihydroquinoline-3-carbonyl)amino]benzoic acid:

-

Reagents/Conditions: Thionyl chloride (to form acid chloride), THF, 4-aminobenzoic acid.

-

Yield: 71% (crude).

Esterification Example ( ):

Synthesis of Ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate:

-

Reagents/Conditions: Ethanol, H₂SO₄ (Fischer esterification).

-

Note: Hydrolysis of this ester with NaOH yields the free carboxylic acid.

Reaction Table:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | SOCl₂, HATU, amines | 8-Carboxamide derivatives | 60–75% | |

| Esterification | ROH, acid catalyst | 8-Carboxylate esters | ~70% |

Hydrolysis Reactions

Ester derivatives of the compound are readily hydrolyzed to regenerate the carboxylic acid, a critical step in prodrug activation.

Example ( ):

-

Reagents/Conditions: NaOH (1 M), THF, followed by HCl neutralization.

-

Product: 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

-

Yield: 63%.

Key Structural Modifications and Bioactivity

Strategic modifications at the C8 position significantly influence pharmacological properties:

| Modification | Biological Impact | Reference |

|---|---|---|

| 8-(Methylamino) | Enhanced DNA gyrase inhibition (IC₅₀: 0.0017 μM) | |

| 8-Carboxamide | Improved solubility and CB2 receptor affinity |

科学研究应用

Antibacterial Activity

One of the prominent applications of 2-oxo-1,2-dihydroquinoline derivatives is their role as DNA gyrase inhibitors , which are crucial targets for antibacterial agents. Recent studies have highlighted specific derivatives, such as the 8-(methylamino)-2-oxo-1,2-dihydroquinoline, which exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 μM. This compound's mechanism involves binding to the gyrase enzyme, inhibiting its function and thereby preventing bacterial replication .

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline | E. coli DNA gyrase | 0.0017 |

| Other derivatives | Various targets | Varies |

Cancer Research

The potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer treatment has been extensively researched. A study focused on the synthesis of various derivatives showed promising anticancer activity against the MCF-7 breast cancer cell line. Compounds synthesized from this scaffold were evaluated using the MTT assay, revealing that several derivatives demonstrated significant cytotoxic effects compared to standard chemotherapy agents like Doxorubicin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | Activity (IC50) | Comparison to Dox |

|---|---|---|

| 7b | Strong | Higher |

| 8a | Moderate | Comparable |

Multidrug Resistance (MDR) Inhibition

Another critical application of these compounds is in combating multidrug resistance (MDR) in cancer therapy. A quantitative structure-activity relationship (QSAR) model developed for 18 derivatives indicated their potential as inhibitors of P-glycoprotein (ABCB1), a key player in drug efflux mechanisms that lead to therapeutic failure in cancer treatments. The study employed various machine learning methods to correlate molecular structures with biological activity and predict new derivatives with enhanced efficacy .

Table 3: QSAR Model Results for ABCB1 Inhibition

| Compound | FAR Value |

|---|---|

| 1 | 1.29 |

| 2 | 1.43 |

| ... | ... |

| 18 | 224.7 |

Cannabinoid Receptor Modulation

Research has also explored the effects of certain derivatives on cannabinoid receptors, particularly CB2 receptors. Novel compounds synthesized from the quinoline scaffold were evaluated for their inverse agonist activities at CB2 receptors, showing varying potencies that suggest potential therapeutic applications in pain management and inflammation .

作用机制

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound also interacts with DNA topoisomerases, affecting DNA replication and transcription processes .

相似化合物的比较

Structural Analogs: Positional and Functional Group Variations

Table 1: Key Structural Derivatives of DQ

Physicochemical Properties

Table 2: Comparative Physicochemical Data

生物活性

2-Oxo-1,2-dihydroquinoline-8-carboxylic acid (DQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and specific binding interactions, particularly with human C-reactive protein (CRP).

DQ is characterized by its quinoline structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including hydrolysis of ethyl derivatives and other synthetic routes that yield high purity and yield.

Anticancer Activity

Research has demonstrated that DQ exhibits promising anticancer properties. In vitro studies have shown that DQ and its derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of DQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| DQ | MCF-7 | 30 | Apoptosis induction |

| DQ-derivative A | MCF-7 | 15 | Cell cycle arrest |

| DQ-derivative B | HeLa | 25 | Apoptosis induction |

Antimicrobial Properties

DQ also exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of DQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Binding Affinity for Human C-Reactive Protein

One of the most notable applications of DQ is its ability to bind to human CRP, a key biomarker for inflammation. Unlike traditional phosphocholine-based binders that require calcium ions for binding, DQ binds independently of calcium, demonstrating a dissociation constant (Kd) of 760 nM, significantly lower than that of phosphocholine (5 µM).

Table 3: Binding Affinity Comparisons

| Compound | Kd (nM) | Calcium Dependency |

|---|---|---|

| DQ | 760 | No |

| Phosphocholine | 5000 | Yes |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of DQ derivatives on MCF-7 cells. The results indicated that treatment with DQ significantly reduced cell viability in a dose-dependent manner. The study concluded that DQ could serve as a lead compound for developing new anticancer therapies.

Case Study 2: CRP Binding

In a separate investigation, researchers designed a polypeptide conjugate incorporating DQ to enhance CRP binding. This conjugate demonstrated improved selectivity and affinity compared to traditional methods, paving the way for novel diagnostic tools in inflammation-related diseases.

常见问题

Basic Research Questions

Q. What enzymatic pathways involve 2-oxo-1,2-dihydroquinoline-8-carboxylic acid, and how can their activity be assayed in microbial systems?

- Answer : The compound is a key intermediate in the quinoline degradation pathway of Pseudomonas putida 85. Its conversion is catalyzed by 2-oxo-1,2-dihydroquinoline 8-monooxygenase, a two-component enzyme system requiring NADH, molecular oxygen, and Fe²⁺. Activity assays involve monitoring substrate depletion (via HPLC or UV spectroscopy at 320 nm) or oxygen consumption using polarographic methods. Reductase and oxygenase components must be purified separately via ion-exchange chromatography and reconstituted for in vitro activity .

Q. What structural features distinguish this compound from its isomers, and how can these be validated spectroscopically?

- Answer : The carboxylic acid group at position 8 and the ketone at position 2 are critical. Differentiation from isomers (e.g., 4-carboxylic acid derivatives) requires NMR (¹H/¹³C) and IR spectroscopy. For example, the carbonyl stretch (C=O) at ~1680 cm⁻¹ (ketone) and ~1720 cm⁻¹ (carboxylic acid) are diagnostic. X-ray crystallography (using SHELX programs) can resolve positional ambiguities in solid-state structures .

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Answer : Cyclization of anthranilic acid derivatives via Pfitzinger reaction or modified Gould-Jacobs cyclization is common. Optimize reaction conditions (e.g., pH, temperature) to minimize byproducts like 4-carboxylic acid isomers. Purification via recrystallization (ethanol/water) or preparative HPLC with C18 columns ensures ≥95% purity. Monitor intermediates using LC-MS .

Advanced Research Questions

Q. What genetic and phylogenetic insights explain the unusual subunit composition of 2-oxo-1,2-dihydroquinoline 8-monooxygenase?

- Answer : The enzyme’s reductase (OxoR) belongs to class IB oxygenases, while the oxygenase (OxoO) is a homomultimer typical of class IA. Phylogenetic analysis of oxoO and oxoR genes reveals horizontal gene transfer or modular evolution, where subunits with divergent origins assemble into functional enzymes. Cloning and heterologous expression in E. coli with affinity-tagged constructs confirm activity and subunit interactions .

Q. How do conflicting spectral data for this compound in different solvents arise, and how can they be resolved?

- Answer : Solvent polarity affects tautomeric equilibria (keto-enol forms) and protonation states. In DMSO, intramolecular hydrogen bonding stabilizes the enol form, shifting UV-Vis λmax from 305 nm (aqueous) to 320 nm. Use temperature-dependent NMR and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to model solvent effects and assign spectral peaks accurately .

Q. What computational strategies predict the substrate specificity of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, given its high selectivity?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the oxygenase’s homology model (based on PDB: 1T0Q) identify steric and electronic constraints in the active site. Mutagenesis of residues near the Rieske cluster (e.g., His³⁰⁰, Asp¹⁵²) validates predicted substrate interactions. Enzyme kinetics (Km, Vmax) for analogs (e.g., methyl- or fluoro-substituted quinolines) further refine specificity profiles .

Q. How can isotopic labeling (e.g., ¹³C, ²H) trace the metabolic fate of this compound in environmental samples?

- Answer : Synthesize ¹³C-labeled compound at the carboxylic acid group via carboxylation of bromoquinoline precursors with ¹³CO₂. Incubate with soil or microbial consortia, extract metabolites using SPE (C18 cartridges), and analyze via LC-HRMS. Stable isotope probing (SIP) identifies downstream metabolites (e.g., 8-hydroxy derivatives) and quantifies biodegradation rates .

Methodological Notes

- Crystallography : Use SHELXL for refinement of X-ray data; validate hydrogen bonding networks with PLATON .

- Enzyme Assays : Include polyethylene glycol (PEG-6000) and Fe²⁺ in buffer to enhance monooxygenase activity .

- Analytical Validation : Follow USP〈785〉 for osmolality and 〈789〉 for particulate matter in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。